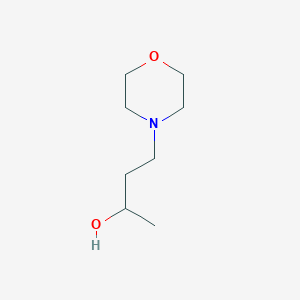

4-(Morpholin-4-yl)butan-2-ol

Overview

Description

“4-(Morpholin-4-yl)butan-2-ol” is a chemical compound with the CAS Number: 858440-45-6 . Its IUPAC name is 4-(4-morpholinyl)-2-butanol . The compound is typically stored at room temperature and is in liquid form .

Molecular Structure Analysis

The InChI code for “4-(Morpholin-4-yl)butan-2-ol” is 1S/C8H17NO2/c1-8(10)2-3-9-4-6-11-7-5-9/h8,10H,2-7H2,1H3 . This indicates that the compound has a molecular weight of 159.23 .Chemical Reactions Analysis

There is a study that used “4-(Morpholin-4-yl)butan-2-ol” in a lipase-catalyzed enantiomer selective acylation . The reaction was carried out in a U-shape microreactor with enzyme-coated magnetic nanoparticles .Physical And Chemical Properties Analysis

“4-(Morpholin-4-yl)butan-2-ol” is a liquid at room temperature . It has a molecular weight of 159.23 .Scientific Research Applications

- Enantiomer Selective Acylation : Researchers have employed 4-(morpholin-4-yl)butan-2-ol as a substrate for enzymatic acylation reactions. For instance, lipase B from Candida antarctica (CaLB) immobilized on magnetic nanoparticles (MNPs) was used in a continuous flow microreactor to selectively acylate this chiral alcohol. This reaction is particularly relevant due to the compound’s presence in the mucolytic drug Fedrilate .

Biocatalysis and Enzymatic Synthesis

Mechanism of Action

Target of Action

It has been used in studies involving enzyme-catalyzed reactions .

Mode of Action

It has been used in studies involving enzyme-catalyzed reactions, specifically in the enantiomer selective acylation carried out by lipase B from Candida antarctica (CaLB) immobilized on magnetic nanoparticles (MNPs) .

Biochemical Pathways

It has been used in studies involving enzyme-catalyzed reactions, suggesting it may play a role in these biochemical pathways .

Result of Action

It has been used in studies involving enzyme-catalyzed reactions, suggesting it may have an effect on these processes .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-morpholin-4-ylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-8(10)2-3-9-4-6-11-7-5-9/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBZAIRQNOBTNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1CCOCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Morpholin-4-yl)butan-2-ol | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(phenylthio)propan-1-one](/img/structure/B2392457.png)

![tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride](/img/structure/B2392464.png)

![1-(2-methoxyphenyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2392465.png)

![Tert-butyl 4-[2,4-dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazolin-6-yl]piperazine-1-carboxylate](/img/structure/B2392466.png)

![N-(2-chlorophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)